Diethyl 2-phenylpyrimidin-5-yl phosphate
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Overview
Description
Diethyl 2-phenylpyrimidin-5-yl phosphate is an organophosphorus compound known for its unique structure and properties It contains a pyrimidine ring substituted with a phenyl group and a diethyl phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-phenylpyrimidin-5-yl phosphate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with 2-phenylpyrimidine-5-carboxylic acid under suitable conditions. The reaction typically requires a catalyst, such as a palladium complex, and may be carried out under microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-phenylpyrimidin-5-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate ester to phosphite derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethyl phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-phenylpyrimidin-5-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-phenylpyrimidin-5-yl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but different structural features.
Phenylpyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.
Uniqueness
Diethyl 2-phenylpyrimidin-5-yl phosphate is unique due to its specific combination of a phenyl group and a diethyl phosphate ester on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
90338-43-5 |
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Molecular Formula |
C14H17N2O4P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
diethyl (2-phenylpyrimidin-5-yl) phosphate |
InChI |
InChI=1S/C14H17N2O4P/c1-3-18-21(17,19-4-2)20-13-10-15-14(16-11-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
NYCZLYJFFNINRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CN=C(N=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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